molecular formula C11H14N4 B3354178 2-(Piperidin-4-YL)-1H-imidazo[4,5-B]pyridine CAS No. 578709-10-1

2-(Piperidin-4-YL)-1H-imidazo[4,5-B]pyridine

Cat. No.: B3354178
CAS No.: 578709-10-1
M. Wt: 202.26 g/mol
InChI Key: VJKGFMGCWPESKG-UHFFFAOYSA-N
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Description

2-(Piperidin-4-YL)-1H-imidazo[4,5-B]pyridine is a heterocyclic compound that features both piperidine and imidazopyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a six-membered ring containing one nitrogen atom, and the imidazopyridine structure, a fused bicyclic system, endows the compound with unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-YL)-1H-imidazo[4,5-B]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques. These methods often employ catalysts to enhance reaction rates and yields. The use of continuous flow reactors can also be advantageous for scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-YL)-1H-imidazo[4,5-B]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(Piperidin-4-YL)-1H-imidazo[4,5-B]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its pharmacological properties, including potential use as an anticancer, antiviral, or antimicrobial agent.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-YL)-1H-imidazo[4,5-B]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a single six-membered ring containing one nitrogen atom.

    Imidazopyridine: A fused bicyclic system similar to the imidazopyridine moiety in the compound.

    Piperazine: Another nitrogen-containing heterocycle with two nitrogen atoms in a six-membered ring.

Uniqueness

2-(Piperidin-4-YL)-1H-imidazo[4,5-B]pyridine is unique due to the combination of the piperidine and imidazopyridine structures. This dual functionality provides a versatile platform for chemical modifications and enhances its potential as a pharmacologically active compound.

Properties

IUPAC Name

2-piperidin-4-yl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-9-11(13-5-1)15-10(14-9)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKGFMGCWPESKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC3=C(N2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624529
Record name 2-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578709-10-1
Record name 2-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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